![molecular formula C10H10BrNO3 B13917030 N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a chemical compound that features a benzodioxole ring structure fused with a brominated propionamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a benzodioxole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then reacted with a suitable amine to form the propionamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.
Amines: For amide formation reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex biaryl structures .
Aplicaciones Científicas De Investigación
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Mecanismo De Acción
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for certain biological targets. Additionally, the benzodioxole ring structure can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzo[1,3]dioxol-5-yl-2-iodo-propionamide: Similar structure but with an iodine atom instead of bromine.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a similar benzodioxole ring structure but different functional groups.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or iodine. This can lead to differences in biological activity and selectivity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-bromopropanamide |
InChI |
InChI=1S/C10H10BrNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) |
Clave InChI |
ZLIIJJYUCRQVHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




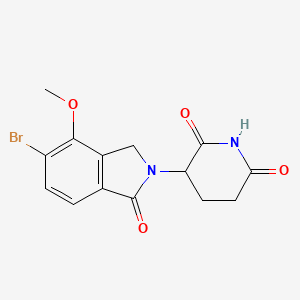
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
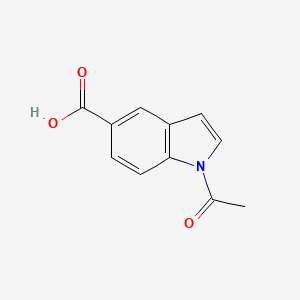
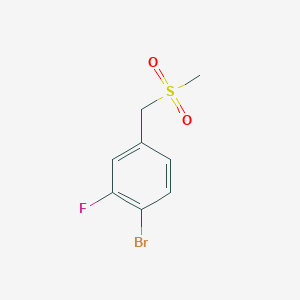

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)

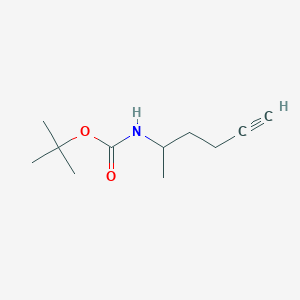
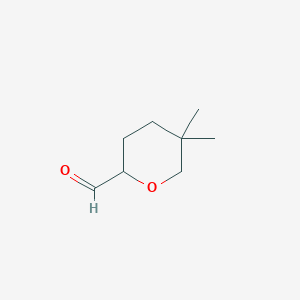
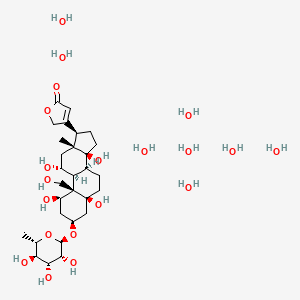
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)

